a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid, with the Chemical Abstracts Service number 1691959-04-2, is a compound widely utilized in the field of peptide synthesis. It is classified as an amino acid derivative, specifically a protected amino acid, which plays a crucial role in solid-phase peptide synthesis. The full IUPAC name is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid, and its molecular formula is C25H29NO4 with a molecular weight of 407.51 g/mol .
The synthesis of a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid typically involves several key steps:
This synthetic route is efficient and allows for the incorporation of various side chains, making it versatile for peptide synthesis.
The molecular structure of a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid features several notable characteristics:
The three-dimensional conformation of this compound allows it to participate effectively in peptide bond formation, while the Fmoc group provides stability during synthesis .
a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid participates in several chemical reactions:
The mechanism of action for a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid primarily revolves around its role in peptide synthesis:
The physical and chemical properties of a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid are significant for its applications:
These properties are essential for its handling during synthesis and purification processes .
a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid has several important applications:
Solid-phase peptide synthesis revolutionized peptide chemistry by enabling stepwise chain elongation on an insoluble polymeric support. The introduction of the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy marked a paradigm shift toward milder, more efficient syntheses. Unlike earlier tert-butyloxycarbonyl methods requiring corrosive trifluoroacetic acid for deprotection, Fmoc removal employs non-acidic conditions (typically 20% piperidine in dimethylformamide), preserving acid-labile side-chain protections and complex modifications. This orthogonality allows incorporation of phosphorylated, glycosylated, or methylated residues without side reactions [3] [6]. The Fmoc group’s ultraviolet absorbance at 301 nm additionally enables real-time reaction monitoring during deprotection cycles, facilitating automation reproducibility [4]. Commercial availability of high-purity (>99% high-performance liquid chromatography) Fmoc-amino acids supports multi-ton production of therapeutic peptides like liraglutide, underscoring industrial scalability [6] [10].
Linear peptides suffer from metabolic instability and conformational flexibility, limiting their therapeutic utility. Integrating cyclohexane scaffolds imposes rigid spatial constraints that mimic peptide turn structures while resisting enzymatic degradation. The cyclohexane ring’s chair conformation positions substituents in equatorial or axial orientations, dictating backbone geometry. For example, 4-substituted cyclohexane derivatives enforce well-defined dihedral angles comparable to β-turns in proteins [1] [9]. This pre-organization enhances target binding affinity and selectivity. In angiotensin II analogs, cyclohexane-based turn mimetics replaced native sequences while maintaining biological activity, demonstrating effective topology mimicry [1]. The hydrophobic 4-methyl group in α-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid further modulates lipophilicity, influencing membrane permeability—a critical parameter for cell-penetrating peptides [9].
Fluorenylmethyloxycarbonyl protection was initially developed by Carpino and Han for solution-phase synthesis but faced limitations due to dibenzofulvene adduct formation. The true breakthrough emerged when Chang, Meienhofer, and Atherton adapted Fluorenylmethyloxycarbonyl for solid-phase methodologies. Unlike solution-phase synthesis, solid supports allowed efficient removal of dibenzofulvene byproducts through simple washing, eliminating purification hurdles [4] [6]. By the 1990s, Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis had superseded tert-butyloxycarbonyl as the gold standard due to its compatibility with diverse post-translational modifications. Modern innovations include pseudoproline dipeptides to disrupt aggregation and environmentally friendly solvent systems (e.g., cyclopentyl methyl ether replacing dimethylformamide), enhancing sustainability [6] [8].
Synthesis Note: The marriage of conformational restriction and synthetic accessibility positions α-(Fluorenylmethyloxycarbonyl-amino)-4-methyl-cyclohexanepropanoic acid as a cornerstone in peptide medicinal chemistry. Its continued evolution will accelerate de novo design of peptide-based therapeutics.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9